molecular formula C13H16N2O3 B2547069 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione CAS No. 1226110-63-9

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B2547069
CAS No.: 1226110-63-9
M. Wt: 248.282
InChI Key: JCLBGUXDOASRGJ-UHFFFAOYSA-N
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Description

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is a derivative of imidazolidine-2,4-dione, which is a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, as an anticonvulsant, it may inhibit voltage-gated sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-13(11(16)14-12(17)15-13)9-5-6-10(18-3)8(2)7-9/h5-7H,4H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLBGUXDOASRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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